4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol
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Overview
Description
The compound “4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol” is a complex organic molecule characterized by multiple hydroxyl groups and benzofuran rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of benzofuran rings and the introduction of hydroxyl groups. A possible synthetic route could involve:
Formation of Benzofuran Rings: This can be achieved through cyclization reactions involving phenolic precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Coupling Reactions: The different phenolic and benzofuran units can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can convert carbonyl groups (if present) to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
Due to its multiple hydroxyl groups, the compound may exhibit antioxidant properties, making it of interest in studies related to oxidative stress and cellular protection.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and signaling pathways. The hydroxyl groups may allow the compound to act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: A polyphenolic compound with antioxidant properties.
Quercetin: A flavonoid with anti-inflammatory and antioxidant activities.
Curcumin: A polyphenolic compound with anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple benzofuran rings and hydroxyl groups
Properties
Molecular Formula |
C42H32O10 |
---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
4-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H32O10/c43-27-8-3-21(4-9-27)1-2-22-13-33(49)39-35(14-22)51-41(23-5-10-28(44)11-6-23)38(39)26-18-34(50)40-36(19-26)52-42(24-7-12-31(47)32(48)17-24)37(40)25-15-29(45)20-30(46)16-25/h1-20,37-38,41-50H |
InChI Key |
MZZSUXPEXUEIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=C6C(C(OC6=C5)C7=CC(=C(C=C7)O)O)C8=CC(=CC(=C8)O)O)O)O)O |
Origin of Product |
United States |
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